2-Amino-2-phenylacetonitrile

Description

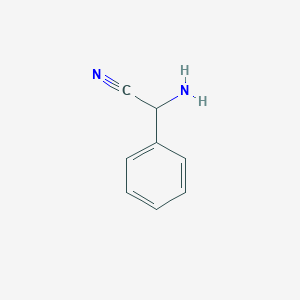

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIHSSVKTWPPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871426 | |

| Record name | Amino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-42-8 | |

| Record name | 16750-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-phenylacetonitrile: A Comprehensive Technical Guide on its Basic Properties for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fundamental properties of 2-amino-2-phenylacetonitrile, a pivotal building block in organic synthesis and pharmaceutical development. Moving beyond a simple data sheet, this document elucidates the causality behind its reactivity, provides validated experimental context, and offers a practical framework for its application in the laboratory. We will delve into its physicochemical characteristics, synthesis via the classical Strecker reaction, its reactivity profile, and its significant role as a precursor to biologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a robust understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of α-Aminonitriles

This compound, also known as α-aminophenylacetonitrile, belongs to the class of α-aminonitriles. These structures are characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique arrangement confers a rich and versatile reactivity, making them highly valuable intermediates in organic chemistry. The phenyl group in this compound provides steric and electronic influences that are crucial for its stability and reactivity, making it a common starting material for the synthesis of α-amino acids, heterocyclic compounds, and various pharmaceutical agents. Its role as a direct precursor to phenylglycine, an important component of many semi-synthetic penicillins and other pharmaceuticals, underscores its significance in medicinal chemistry.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its handling, storage, and application in synthesis. The properties of this compound are summarized below. Understanding these parameters is critical for designing experiments, particularly for reaction setup and purification. For instance, its melting point dictates the physical state at room temperature, while its solubility profile is essential for choosing appropriate reaction solvents and extraction procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Light yellow to brown crystalline powder or solid | |

| Melting Point | 40-44 °C | |

| Boiling Point | 135-140 °C at 1.5 mmHg | |

| Solubility | Soluble in methanol, ethanol, and chloroform. Slightly soluble in water. | |

| pKa | The pKa of the conjugate acid (protonated amino group) is estimated to be around 5-6. This relatively low basicity for an amine is due to the electron-withdrawing effect of the adjacent nitrile and phenyl groups. |

Synthesis: The Strecker Reaction as a Cornerstone

The most common and historically significant method for synthesizing α-aminonitriles, including this compound, is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of an aldehyde (benzaldehyde) with ammonia and a cyanide source (typically hydrogen cyanide or an alkali metal cyanide). The elegance of this reaction lies in its convergence and atom economy.

Mechanistic Rationale

The Strecker synthesis proceeds through a well-established mechanism. Initially, benzaldehyde reacts with ammonia to form an imine intermediate. The cyanide ion then attacks the electrophilic carbon of the imine in a nucleophilic addition step to yield the final this compound product. The reaction is typically carried out in an aqueous or alcoholic medium. The choice of cyanide source and reaction conditions can be optimized to maximize yield and minimize side reactions.

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water. Add benzaldehyde (1.0 equivalent) to this solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the imine in situ.

-

Cyanide Addition: Cool the reaction mixture in an ice bath. In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. Slowly add the sodium cyanide solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir overnight.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and petroleum ether, to yield pure this compound as a crystalline solid.

Workflow Visualization: Synthesis of this compound

Caption: The Strecker synthesis workflow for this compound.

Reactivity Profile: A Hub for Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the amino group and the nitrile group. This dual functionality allows it to serve as a versatile precursor to a wide range of more complex molecules.

Hydrolysis of the Nitrile Group

The most prominent reaction of this compound is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a cornerstone of α-amino acid synthesis. The hydrolysis can be performed under either acidic or basic conditions, with acidic conditions generally being preferred to avoid racemization at the α-carbon. This reaction directly yields phenylglycine.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting vicinal diamines are valuable building blocks for the synthesis of ligands for metal catalysis and various heterocyclic compounds.

Reactions of the Amino Group

The amino group of this compound undergoes typical reactions of a primary amine, such as acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of various substituents, further expanding the molecular diversity that can be accessed from this starting material.

Logical Reactivity Map

Caption: Key transformations of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of α-phenylglycine. This non-proteinogenic amino acid is a crucial component of several blockbuster drugs, particularly semi-synthetic β-lactam antibiotics such as ampicillin and amoxicillin. The stereochemistry of the α-carbon is of paramount importance in these applications, and enantioselective methods for the synthesis and resolution of this compound and its derivatives are an active area of research.

Beyond antibiotics, its derivatives are found in a variety of other biologically active compounds, including antiviral agents and enzyme inhibitors. Its utility also extends to the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Conclusion

This compound is a deceptively simple molecule that packs a significant punch in the world of organic synthesis. Its straightforward synthesis via the Strecker reaction, coupled with the versatile reactivity of its amino and nitrile functionalities, has cemented its status as an indispensable building block. For researchers and professionals in drug development, a thorough understanding of its basic properties, synthesis, and reactivity is not just academic; it is a practical necessity for the innovation of new chemical entities and the efficient production of life-saving medicines. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Amino-2-phenylacetonitrile: Synthesis, Properties, and Applications

Introduction

2-Amino-2-phenylacetonitrile, also known as α-aminophenylacetonitrile, is a pivotal chemical intermediate possessing a unique bifunctional structure with both a primary amine and a nitrile group attached to the same benzylic carbon. This arrangement imparts a rich and versatile reactivity, establishing it as a valuable building block in synthetic organic chemistry. Its significance resonates particularly within the pharmaceutical industry, where it serves as a key precursor for a range of therapeutic agents. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis methodologies, analytical characterization, applications in drug development, and essential safety protocols. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical is the cornerstone of its effective and safe utilization in research and development.

CAS Number and Molecular Structure

-

Molecular Weight: 132.16 g/mol [1][]

-

IUPAC Name: this compound[3]

-

Synonyms: α-Aminophenylacetonitrile, Aminophenylacetonitrile, (±)-Phenylglycinonitrile, α-Aminobenzyl cyanide[3][]

The structure of this compound is characterized by a phenyl group, a primary amine, and a nitrile functional group all bonded to a single chiral carbon center.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Solid | [5] |

| Melting Point | 55 °C | [] |

| Boiling Point | 235.8 ± 28.0 °C at 760 mmHg | [] |

| Density | 1.100 ± 0.06 g/cm³ | [] |

| InChI Key | JTIHSSVKTWPPHI-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=CC=C(C=C1)C(C#N)N | [] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Strecker synthesis being the most classical and widely employed method. The choice of synthetic pathway often depends on the desired scale, available starting materials, and safety considerations, particularly concerning the use of cyanide reagents.

The Strecker Synthesis: A Cornerstone Methodology

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source.[6][7] This method is foundational for the synthesis of α-amino acids and their nitrile precursors.[6][8][9]

Reaction Mechanism: The mechanism proceeds in two main stages: the formation of an α-aminonitrile, followed by its optional hydrolysis to the corresponding α-amino acid.[2][10][11]

-

Imine Formation: Benzaldehyde reacts with ammonia to form an imine intermediate. This step is often catalyzed by a mild acid, where the ammonium ion protonates the aldehyde, making it more susceptible to nucleophilic attack by ammonia.[2][12]

-

Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion) to form this compound.[2][10][11]

Caption: Simplified workflow of the Strecker synthesis.

Experimental Protocol (Laboratory Scale): A safer laboratory adaptation of the Strecker synthesis avoids the direct handling of highly toxic hydrogen cyanide gas by using solid cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in combination with an ammonium salt such as ammonium chloride (NH₄Cl).[6][12]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with benzaldehyde, ammonium chloride, and a suitable solvent mixture (e.g., water and acetonitrile).[10][13]

-

Addition of Cyanide: A solution of sodium cyanide in water is added dropwise to the stirred mixture at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.[13]

-

Workup and Isolation: The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., benzene or ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the pure product.

Alternative Synthetic Routes

While the Strecker synthesis is prevalent, other methods have been developed, some of which circumvent the use of highly toxic cyanide reagents.

2.2.1. Reduction of Benzonitrile: This method involves the reduction of benzonitrile using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by the addition of a cyanide source.[1][5]

Experimental Outline:

-

Benzonitrile is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere and cooled to 0 °C.[5]

-

A solution of DIBAL-H is added dropwise.[5]

-

After a period of stirring, a solution of sodium cyanide in a solvent like dimethylformamide is added.[1][5]

-

The reaction is stirred at room temperature, followed by hydrolysis and product isolation.[5]

2.2.2. Dakin Reaction of L-Phenylalanine: An alternative approach that avoids cyanide reagents altogether is the Dakin reaction, starting from the readily available amino acid L-phenylalanine. This method employs an oxidizing agent to convert the amino acid to the corresponding nitrile.[1]

Experimental Outline:

-

L-phenylalanine is dissolved in an aqueous sodium hydroxide solution and cooled.

-

An aqueous solution of an oxidizing agent, such as sodium dichloroisocyanurate (NaDCCA), is added dropwise while maintaining a low temperature.[1]

-

After stirring for several hours, the reaction is quenched, and the product is extracted and purified.[1]

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a highly versatile precursor in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceuticals.

Precursor to α-Amino Acids

The most direct application of this compound is its hydrolysis to form phenylglycine, a non-proteinogenic amino acid. This transformation is a key step in many synthetic routes to more complex molecules.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable building block for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds. For instance, it can react with 3-chloro-6-phenyl-[1][2][8]triazine to form intermediates that cyclize into substituted pyridazinylamines.[1] It is also utilized in the preparation of 3-benzyl-[1][2][8]oxadiazolyl-indole derivatives, which are investigated for their pharmacological potential.[1]

Role in the Synthesis of Pharmaceuticals

The α-aminonitrile moiety is a key structural feature in several pharmaceutical agents. The synthesis of these drugs often involves intermediates derived from or structurally related to this compound.

Case Study: Saxagliptin

A prominent example is the synthesis of Saxagliptin , a dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes. The Strecker reaction plays a crucial role in the synthesis of key intermediates for Saxagliptin and other gliptins.[7] The α-amino nitrile structure provides a scaffold for the construction of the final drug molecule.

Caption: Role of α-aminonitriles in the synthesis of Saxagliptin.

Analytical Characterization

Ensuring the purity and confirming the identity of this compound is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the phenyl group typically appear as a multiplet in the region of δ 7.2–7.5 ppm. The methine proton (CH) and the amine (NH₂) protons will also show characteristic signals.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The nitrile carbon (C≡N) exhibits a characteristic chemical shift, as do the carbons of the phenyl ring and the α-carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The nitrile group (C≡N) shows a sharp, characteristic absorption band around 2200-2250 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed in the region of 3300-3500 cm⁻¹.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly used. Detection is typically performed using a UV detector.[14][15]

-

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for identifying volatile impurities. The compound may require derivatization to increase its volatility and thermal stability for GC analysis.[1][14]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions to minimize risks to personnel.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

The signal word is Warning .[3]

Recommended Safety Precautions

Caption: Key safety precautions for handling this compound.

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[16][17] An emergency eyewash station and safety shower should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[16][17]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[16][17]

-

-

Handling and Storage: Handle the compound with care to avoid creating dust. Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[16] The storage area should be secure and accessible only to authorized personnel.[16][17]

-

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air and seek immediate medical attention.[17][18]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water.[16][17]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[16][18]

-

Ingestion: If swallowed, rinse the mouth and immediately call a poison control center or doctor. Do not induce vomiting.[16][17][18]

-

Conclusion

This compound stands out as a chemical of significant synthetic utility, particularly for the pharmaceutical and fine chemical industries. Its unique molecular architecture, featuring both nucleophilic and electrophilic centers, provides a gateway to a diverse range of complex molecules, including non-natural amino acids and nitrogen-containing heterocycles. While the classical Strecker synthesis remains a robust method for its preparation, ongoing research continues to explore safer and more efficient synthetic routes. A comprehensive understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in a safe and effective manner. As drug discovery continues to evolve, the demand for versatile and strategically important building blocks like this compound is poised to grow, further solidifying its place in the repertoire of modern synthetic chemistry.

References

-

Strecker Synthesis - Organic Chemistry Portal. [Link]

-

Strecker Synthesis - NROChemistry. [Link]

-

Synthesis of 2-amino-2-phenyl acetonitrile - PrepChem.com. [Link]

-

Strecker amino acid synthesis - Wikipedia. [Link]

-

This compound | C8H8N2 | CID 40838 - PubChem - NIH. [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]

-

Synthesis of 2-ethylamino-2-phenylacetonitrile - PrepChem.com. [Link]

-

Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

-

2 - Organic Syntheses Procedure. [Link]

-

(S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem. [Link]

-

Strecker Amino Acid Synthesis - ResearchGate. [Link]

-

This compound CAS NO.16750-42-8 - LookChem. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. [Link]

-

Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC - University of Illinois. [Link]

-

University of Groningen Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. [Link]

-

Analytical Methods - RSC Publishing. [Link]

-

Strecker Amino Acid Synthesis - YouTube. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

analysis of amino acids by high performance liquid chromatography. [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile(58632-95-4) 13C NMR spectrum [chemicalbook.com]

- 7. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. This compound, CasNo.16750-42-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. pure.rug.nl [pure.rug.nl]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

2-Amino-2-phenylacetonitrile chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Amino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-aminophenylacetonitrile, is a bifunctional organic compound featuring both a primary amine and a nitrile group attached to the same benzylic carbon. This unique structural arrangement makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][] It serves as a critical precursor for the synthesis of α-amino acids, particularly phenylglycine, and is a key intermediate in the construction of various nitrogen-containing heterocycles and pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and handling, tailored for professionals in chemical research and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The following section details the fundamental identifiers and structural representation of this compound.

Systematic Identifiers:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₈H₈N₂[4]

-

Synonyms: α-Aminophenylacetonitrile, (±)-Phenylglycinonitrile, α-Aminobenzyl cyanide[]

Molecular Structure: The molecule consists of a central tetrahedral carbon atom bonded to a phenyl group, an amino group, a nitrile group, and a hydrogen atom. This central carbon is a stereocenter, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [][4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 55-56 °C | [][5] |

| Boiling Point | 235.8 ± 28.0 °C at 760 mmHg | [] |

| Density | 1.100 ± 0.06 g/cm³ | [] |

| SMILES | C1=CC=C(C=C1)C(C#N)N | [][4] |

| InChIKey | JTIHSSVKTWPPHI-UHFFFAOYSA-N | [][4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The key spectral features of this compound are summarized below.

| Spectroscopic Technique | Characteristic Feature(s) | Wavenumber/Chemical Shift |

| FT-IR | C≡N (nitrile) stretch | ~2240-2250 cm⁻¹[1][7] |

| N-H (primary amine) stretch | ~3300-3500 cm⁻¹ (two bands) | |

| C-H (aromatic) stretch | ~3000-3100 cm⁻¹ | |

| ¹H NMR | Phenyl protons (multiplet) | δ 7.2–7.5 ppm[1] |

| Methine proton (CH) (singlet) | δ ~4.5-5.0 ppm | |

| Amine protons (NH₂) (broad singlet) | δ ~2.0-3.0 ppm (variable) | |

| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ | m/z 132[4] |

Synthesis: The Strecker Reaction

The most direct and historically significant method for preparing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[3][8] This one-pot, three-component reaction combines an aldehyde (benzaldehyde), an amine source (ammonia), and a cyanide source (e.g., KCN or NaCN).[8][9]

Reaction Mechanism

The causality behind the Strecker synthesis involves two key stages. First, the aldehyde and ammonia condense to form an imine, which is subsequently protonated to an iminium ion. This electrophilic iminium ion is then attacked by the nucleophilic cyanide anion to yield the final α-aminonitrile product.[8][10] The reaction is often promoted by mild acid, which facilitates both the imine formation (by protonating the carbonyl oxygen) and the cyanide addition.[10]

Caption: Simplified workflow of the Strecker synthesis.

Experimental Protocol: A Self-Validating System

This protocol describes a typical laboratory-scale synthesis. The trustworthiness of the procedure is ensured by including characterization steps to validate the final product's identity and purity.

Materials:

-

Benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Sodium hydroxide (NaOH, 1M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C. Add benzaldehyde, followed by a solution of sodium cyanide in water, dropwise, ensuring the temperature remains below 10 °C.

-

Rationale: The use of NH₄Cl provides a source of ammonia and maintains a slightly acidic pH to promote imine formation. The reaction is exothermic, so temperature control is critical to prevent side reactions and the release of toxic HCN gas.

-

-

Reaction: Allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (monitored by TLC).

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Rationale: The organic product is more soluble in diethyl ether than in the aqueous reaction mixture.

-

-

Acid-Base Purification: Combine the organic extracts and wash with brine. To purify the aminonitrile from unreacted aldehyde, perform an acid wash by extracting the ether layer with 1M HCl. The protonated amine will move to the aqueous layer. Separate the layers.

-

Rationale: This is a key purification step. The basic amino group is protonated by acid, forming a water-soluble salt, while the neutral benzaldehyde remains in the ether layer.

-

-

Product Isolation: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH until the solution is basic (pH > 10), at which point the free amine product will precipitate or form an oil.

-

Final Extraction and Drying: Extract the liberated amine product back into diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Validation:

-

Determine the melting point of the solid product. Compare to the literature value (55-56 °C).[][5]

-

Acquire FT-IR and ¹H NMR spectra and compare the key peaks to the expected values listed in Section 3 to confirm the structure.

-

Note on Cyanide Use: Sodium and potassium cyanide are highly toxic. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An emergency cyanide antidote kit should be available. Safer, alternative cyanating agents like trimethylsilyl cyanide (TMSCN) are often used in modern synthesis, especially in asymmetric variations.[11][12]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its amino and nitrile groups.

Caption: Key synthetic transformations of this compound.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding α-amino acid, phenylglycine.[8][9] This is one of the most important applications of this compound.

-

Reduction of the Nitrile Group: The nitrile can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding 1,2-diamine.[6][9]

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, such as acylation with acyl chlorides or anhydrides to form amides, or alkylation reactions.[1] This allows for the installation of protecting groups or the synthesis of N-substituted derivatives.

-

Building Block for Heterocycles: The dual functionality makes it an ideal starting material for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[1][3]

Safety and Handling

Due to its chemical nature, this compound must be handled with care.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4][13]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4][13]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

-

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a direct route to valuable α-amino acids and a versatile platform for constructing complex molecular architectures. Its synthesis via the Strecker reaction is a classic and efficient method, though careful handling of cyanide reagents is paramount. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development environments.

References

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Gawande, P., & Ganesan, A. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(5), 1149. Retrieved January 10, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-amino-2-phenyl acetonitrile. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

-

Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Kamal, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. Retrieved January 10, 2026, from [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society, 146(38), 25934–25942. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-phenylacetonitrile hydrochloride. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). ChemSynthesis. Retrieved January 10, 2026, from [Link]

-

Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anaxlab.com [anaxlab.com]

- 6. Buy this compound hydrochloride | 53641-60-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

2-Amino-2-phenylacetonitrile discovery and history

An In-Depth Technical Guide to the Discovery and History of 2-Amino-2-phenylacetonitrile

Abstract

This compound, an α-aminonitrile, stands as a cornerstone intermediate in synthetic organic chemistry. Its discovery is intrinsically linked to the genesis of amino acid synthesis, a pivotal moment in our understanding of the building blocks of life. This technical guide provides a comprehensive exploration of the historical context, discovery, and methodological evolution of this compound synthesis. We will delve into the mechanistic underpinnings of its formation, detail both classical and modern experimental protocols, and contextualize its enduring significance for researchers, scientists, and professionals in drug development.

Introduction: A Molecule at the Crossroads of Discovery

This compound (also known as α-aminobenzyl cyanide or phenylglycinonitrile) is a bifunctional organic compound featuring a primary amine and a nitrile group attached to the same benzylic carbon.[1] This unique structure makes it a highly versatile precursor for a multitude of chemical transformations.[2] Its primary significance lies in its role as the direct antecedent to phenylglycine, a non-proteinogenic amino acid, and as a key building block in the synthesis of various nitrogen-containing heterocycles utilized in pharmaceuticals and agrochemicals.[2][]

The story of this compound is not merely that of a single molecule, but a chapter in the larger narrative of synthetic chemistry. Its origins are found in the landmark discovery that for the first time provided a general, rational laboratory pathway to α-amino acids, the fundamental constituents of proteins.

Historical Context: The Dawn of Amino Acid Synthesis

The early 19th century marked the beginning of amino acid discovery. French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet first isolated asparagine from asparagus in 1806.[4] This was followed by the discovery of glycine and leucine in 1820.[4] These initial discoveries were based on isolation from natural sources. For decades, the laboratory synthesis of these vital compounds remained an elusive challenge. This scientific landscape set the stage for a breakthrough that would provide the first general method for creating amino acids from simple chemical precursors.

The Foundational Breakthrough: The Strecker Synthesis (1850)

In 1850, the German chemist Adolph Strecker reported a remarkable one-pot, three-component reaction. By combining acetaldehyde, ammonia, and hydrogen cyanide, he successfully synthesized 2-aminopropanenitrile, which upon hydrolysis, yielded the amino acid alanine.[5][6][7][8] This series of reactions, now universally known as the Strecker amino acid synthesis , was the first-ever general method for producing α-amino acids and is recognized as one of the oldest and most effective multi-component condensation reactions.[5][9]

The synthesis of this compound is a direct application of this seminal discovery, where benzaldehyde is used as the starting carbonyl compound. The reaction elegantly constructs the α-aminonitrile framework, which serves as the immediate precursor to the corresponding α-amino acid, phenylglycine.

The Core Reaction Mechanism

The Strecker synthesis proceeds via a two-part mechanism. The first, and most critical for our topic, is the formation of the α-aminonitrile.

-

Part 1: Formation of this compound. The reaction begins with the acid-catalyzed reaction between benzaldehyde and ammonia. The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by ammonia. This forms a hemiaminal intermediate, which subsequently loses a molecule of water to form a protonated imine, known as an iminium ion. The final step is the nucleophilic attack of a cyanide ion on the iminium carbon, yielding the stable this compound product.[6][8]

-

Part 2: Hydrolysis to Phenylglycine. While the focus of this guide is the aminonitrile, it is crucial to note that the historical and practical importance of this compound is tied to its subsequent conversion. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, completing the synthesis of the α-amino acid, phenylglycine.[6][8]

Workflow Visualization: The Strecker Synthesis Mechanism

Caption: Mechanism of the Strecker synthesis for this compound.

Evolution of Synthetic Methodologies

While Strecker's original protocol was revolutionary, it utilized highly toxic and difficult-to-handle hydrogen cyanide gas.[8] Subsequent research focused on developing safer, more efficient, and more versatile iterations of the reaction.

-

Safer Cyanide Sources : A significant advancement was the replacement of HCN with more stable and manageable alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), used in conjunction with an ammonium salt like ammonium chloride (NH₄Cl).[8] More recently, trimethylsilyl cyanide (TMSCN) has also been employed as an effective cyanide source.[9]

-

Catalytic Innovations : The development of catalytic Strecker reactions has marked a major step forward. For example, cobalt(II) chloride has been shown to effectively catalyze the one-pot synthesis of α-aminonitriles from a variety of aldehydes and amines.[2]

-

"Green" Chemistry Approaches : Modern synthetic chemistry emphasizes sustainability. An indium-catalyzed Strecker reaction in water has been developed, offering a "green" methodology that avoids organic solvents and proceeds with high efficiency.[9]

-

Asymmetric Synthesis : The classical Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers) of the aminonitrile.[6] A landmark development was the asymmetric Strecker reaction, first reported by Harada in 1963, which uses a chiral amine to control the stereochemistry of the product.[5][6] This opened the door to producing enantiomerically pure amino acids, which is critical for pharmaceutical applications.

Experimental Protocols

The following protocols illustrate both a classical and a modern approach to the synthesis of this compound, highlighting the evolution of the methodology.

Protocol 1: Classical Strecker Synthesis (KCN/NH₄Cl Method)

This method represents a widely used laboratory adaptation of the original Strecker conditions, prioritizing safety and practicality over the use of HCN gas.

Objective: To synthesize racemic this compound from benzaldehyde.

Materials:

-

Benzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Reaction flask, magnetic stirrer, ice bath

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water. Cool the solution in an ice bath.

-

Addition of Cyanide: Cautiously add potassium cyanide to the cooled solution. (CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates HCN gas).

-

Addition of Aldehyde: Add benzaldehyde to the reaction mixture, followed by methanol to aid solubility.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically allowed to proceed for 12-24 hours. An emulsion will form initially, which gradually clears as the product precipitates or separates.

-

Workup: Extract the reaction mixture with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or distillation.

Causality: The use of NH₄Cl provides both the ammonia source (in equilibrium with NH₃) and a mildly acidic environment to promote imine formation. KCN serves as the safer nucleophilic cyanide source.

Protocol 2: Modern Indium-Catalyzed Synthesis in Water

This protocol, based on green chemistry principles, demonstrates a more environmentally benign and efficient catalytic approach.[9]

Objective: To synthesize this compound using an indium catalyst in an aqueous medium.

Materials:

-

Benzaldehyde

-

Aniline (as an example amine source)

-

Trimethylsilyl cyanide (TMSCN)

-

Indium powder (In)

-

Water (H₂O)

-

Ethyl acetate

-

Reaction vial, magnetic stirrer

Procedure:

-

Catalyst Suspension: In a reaction vial, add indium powder (10 mol%) to water.

-

Addition of Reagents: To this suspension, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and TMSCN (1.1 mmol) sequentially.

-

Reaction: Stir the resulting mixture at room temperature for the prescribed time (typically a few hours, monitored by TLC).

-

Workup: Upon completion, extract the reaction mixture with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure N-substituted this compound.

Causality: Indium acts as a mild Lewis acid catalyst in water, activating the carbonyl group and facilitating the three-component condensation. This method avoids harsh reagents and organic solvents, offering high yields and operational simplicity.[9]

Data Summary: Comparison of Synthetic Routes

| Parameter | Classical Strecker Route | Modern Indium-Catalyzed Route |

| Carbonyl Source | Benzaldehyde | Benzaldehyde, various aldehydes/ketones |

| Amine Source | Ammonium Chloride (NH₄Cl) | Various primary/secondary amines |

| Cyanide Source | Potassium Cyanide (KCN) | Trimethylsilyl Cyanide (TMSCN) |

| Catalyst | None (Stoichiometric) | Indium Powder (10 mol%) |

| Solvent | Water/Methanol | Water |

| Temperature | Room Temperature | Room Temperature |

| Key Advantage | Well-established, inexpensive reagents | High yields, "green" solvent, catalytic |

| Key Disadvantage | Use of highly toxic KCN, stoichiometric | Requires catalyst, TMSCN is moisture sensitive |

Conclusion: An Enduring Legacy

The discovery of this compound via the Strecker synthesis was a watershed moment in organic chemistry. It provided the first rational and general pathway to α-amino acids, transforming them from compounds merely isolated from nature to molecules that could be constructed in the laboratory. Over 170 years later, the fundamental principles of this reaction remain a cornerstone of synthetic chemistry. The evolution from using hazardous reagents like hydrogen cyanide to sophisticated, safe, and environmentally benign catalytic methods showcases the progress of the field. This compound continues to be a vital intermediate, bridging the gap between simple starting materials and the complex, functional molecules required for drug discovery, materials science, and beyond. Its history is a testament to the power of a single, elegant chemical transformation to open up entire new avenues of scientific exploration.

References

- Amino acid production started in Japan in 1908 with the extraction of monosodium glutamate (MSG) from acid hydrolysates of proteins. In addition to extraction, other methods of amino acid production include chemical synthesis, fermentation, and enzymatic synthesis both for glutamic acid and other amino acids. (Source: PubMed)

- The synthesis of α-aminonitriles was first reported in 1850 by mixing an aqueous solution of ammonia, acetaldehyde, and hydrogen cyanide (HCN), giving the corresponding product of α-aminonitrile.

- Since the mid-1950s, commercially used amino acids have been produced mostly by chemical/enzymatic synthesis or fermentation.

- This compound serves as a versatile precursor and key synthetic intermediate in advanced organic synthesis, particularly in the construction of nitrogen-containing heterocycles. (Source: Benchchem)

- The synthesis of amino acids is a pivotal topic in the study of the origins of life on Earth, particularly through the groundbreaking experiments conducted by Stanley L. Miller in 1953. (Source: EBSCO)

- The classical Strecker reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles (precursor of α-amino acids) and pharmacologically useful compounds. (Source: PMC - NIH)

- The German chemist Adolph Strecker discovered the series of chemical reactions that produce an amino acid from an aldehyde or ketone. In the original Strecker reaction acetaldehyde, ammonia, and hydrogen cyanide combined to form after hydrolysis alanine. (Source: Wikipedia)

- A variety of methods have been used to synthesize α-aminonitriles. Among other reported methods for preparing α-aminonitriles, the Strecker reaction is considered appropriate.

- The first few amino acids were discovered in the early 1800s. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a compound from asparagus that was subsequently named asparagine, the first amino acid to be discovered. Glycine and leucine were discovered in 1820. (Source: Wikipedia)

- The Strecker reaction was originally reported in 1850 as a condensation between acetaldehyde, ammonia, and hydrogen cyanide.

- This compound hydrochloride is an organic compound with the chemical formula C₈H₉ClN₂. It is a derivative of phenylacetonitrile and contains an amino group, which contributes to its reactivity and biological activity. (Source: Smolecule)

- This compound is a versatile alfa-amino nitrile for Strecker reactions, used in amino acid synthesis, pharmaceuticals, and agrochemicals. (Source: BOC Sciences)

- This compound is a nitrile that is phenylacetonitrile in which one of the alpha-hydrogens is replaced by an amino group. (Source: PubChem - NIH)

- A synthesis of 2-amino-2-phenyl acetonitrile is described starting from benzonitrile and diisobutylaluminum hydride. (Source: PrepChem.com)

- The Strecker Synthesis is promoted by acid, and HCN must be supplied or generated in situ from cyanide salts. (Source: Organic Chemistry Portal)

- The discovery of glutamate fermentation by Corynebacterium glutamicum in 1956 enabled abundant and low-cost production of the amino acid, cre

- A. Strecker, Ann. 75, 27 (1850); 91, 349 (1854). Synthesis of α-amino acids by reaction of aldehydes with ammonia and hydrogen cyanide followed by hydrolysis of the resulting α-aminonitriles. (Source: onlinelibrary.wiley.com)

- The original Strecker protocol (1850) employed NH3 and hydrogen cyanide (HCN). A safer protocol utilizing the easily-handled solids NH4Cl (ammonium chloride) and KCN (potassium cyanide) is generally employed. (Source: Master Organic Chemistry)

Sources

- 1. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Amino Acid Synthesis [drugfuture.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-2-phenylacetonitrile functional group analysis

An In-depth Technical Guide to the Functional Group Analysis of 2-Amino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional molecule, serves as a cornerstone in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and as a precursor to amino acids.[1][][3] Its unique structure, featuring a primary amine and a nitrile group attached to the same benzylic carbon, imparts a rich and versatile reactivity profile. This guide provides an in-depth analysis of the constituent functional groups—the primary amino group, the nitrile moiety, and the phenyl ring—elucidating their individual and synergistic contributions to the molecule's chemical behavior. We will explore the spectroscopic signatures that enable the characterization of these groups, delve into their characteristic reactions, and present detailed experimental protocols for their analysis. This comprehensive examination is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound as a strategic building block in medicinal chemistry and materials science.

Molecular Structure and Core Functional Groups

This compound, with the chemical formula C₈H₈N₂, possesses a chiral center at the α-carbon, bearing four distinct substituents: a phenyl group, an amino group, a nitrile group, and a hydrogen atom.[4] This arrangement of functional groups in close proximity leads to a fascinating interplay of electronic and steric effects that govern the molecule's reactivity.

Figure 1: Molecular structure of this compound highlighting the key functional groups.

Analysis of the Primary Amino Group (-NH₂)

The primary amino group is a key determinant of the molecule's basicity and nucleophilicity, making it a frequent site for chemical modification.

Chemical Properties and Reactivity

The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to readily participate in a variety of reactions:

-

N-Acylation: The amino group reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often employed to protect the amino group during multi-step syntheses.[1]

-

N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines.

-

Reductive Amination: The amino group can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary or tertiary amines.

-

Salt Formation: As a base, the amino group readily reacts with acids to form ammonium salts, a property often utilized in purification and handling.[5]

Spectroscopic Characterization

| Spectroscopic Technique | Characteristic Signature of the Amino Group |

| FTIR Spectroscopy | Two characteristic N-H stretching bands in the range of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching). An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.[6] |

| ¹H NMR Spectroscopy | A broad singlet corresponding to the two amine protons, typically in the range of 1.5-3.5 ppm. The chemical shift is concentration and solvent-dependent and the peak can be exchanged with D₂O. |

| ¹³C NMR Spectroscopy | The α-carbon attached to the amino group will show a characteristic chemical shift. |

Analysis of the Nitrile Functional Group (-C≡N)

The nitrile group is a versatile functional group that can undergo a wide range of transformations, significantly contributing to the synthetic utility of this compound.

Chemical Properties and Reactivity

The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (phenylglycine) or a primary amide intermediate. This is a key step in the synthesis of amino acids from α-aminonitriles.[7][8]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding a 1,2-diamine.[8][9]

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

-

Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions to form various heterocyclic systems.[1]

Spectroscopic Characterization

| Spectroscopic Technique | Characteristic Signature of the Nitrile Group |

| FTIR Spectroscopy | A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration.[6] The conjugation with the phenyl ring may slightly lower this frequency. |

| ¹³C NMR Spectroscopy | The nitrile carbon atom exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between 115 and 125 ppm. |

| Mass Spectrometry | The molecule will exhibit a characteristic molecular ion peak. Fragmentation patterns may show the loss of the nitrile group (CN, 26 Da).[4] |

The Role of the Phenyl Group (-C₆H₅)

The phenyl group significantly influences the reactivity of the adjacent functional groups through both steric and electronic effects.

-

Electronic Effects: The phenyl ring is an electron-withdrawing group via induction but can act as an electron-donating group through resonance. This electronic interplay affects the acidity of the α-hydrogen and the nucleophilicity of the amino group.

-

Steric Hindrance: The bulkiness of the phenyl group can sterically hinder the approach of reagents to the reactive centers.

-

Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the α-amino and nitrile groups will influence the position of substitution.

Synergistic Reactivity and Synthetic Applications

The true synthetic power of this compound lies in the interplay between its functional groups. This molecule is a classic product of the Strecker amino acid synthesis , a one-pot, three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source.[7][8][10]

Figure 2: Simplified workflow of the Strecker synthesis of this compound.

This molecule serves as a versatile precursor in various synthetic endeavors:

-

Amino Acid Synthesis: As mentioned, hydrolysis of the nitrile group provides a direct route to phenylglycine and its derivatives.[][11]

-

Heterocycle Synthesis: The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1][3]

-

Pharmaceutical and Agrochemical Intermediates: It is a key building block in the synthesis of various biologically active compounds.[]

Experimental Protocols

Protocol for FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Instrument Setup: Place the sample in the FTIR spectrometer and purge the sample chamber with dry air or nitrogen to minimize atmospheric interference.

-

Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the N-H stretch (3300-3500 cm⁻¹), C≡N stretch (2220-2260 cm⁻¹), and N-H bend (around 1600 cm⁻¹).

Protocol for ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Integrate the peaks to determine the relative number of protons. Identify the chemical shifts corresponding to the aromatic protons (typically 7.2-7.5 ppm), the α-proton, and the broad singlet of the amino protons. To confirm the amino protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum; the amino proton signal should disappear.

Conclusion

This compound is a molecule of significant interest to the scientific community due to the rich chemistry afforded by its unique combination of amino, nitrile, and phenyl functional groups. A thorough understanding of the properties and reactivity of each functional group, both in isolation and in concert, is paramount for its effective application in the design and synthesis of novel molecules with potential applications in medicine and materials science. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and utilization of this versatile chemical entity.

References

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). Molecules, 25(23), 5568. MDPI. [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

-

Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-amino-2-phenyl acetonitrile. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life, 8(4), 46. National Institutes of Health. [Link]

-

This compound. (n.d.). PubChem. National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

(S)-2-Amino-2-phenylacetonitrile hydrochloride. (n.d.). PubChem. National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Different reactivity modes of α‐aminonitriles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Aminonitriles as building blocks in organic chemistry. (2018). Johannes Gutenberg-Universität Mainz. [Link]

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Supporting Information. [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society, 146(38), 25934–25942. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1808. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 4. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. Buy this compound hydrochloride | 53641-60-4 [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. Strecker Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Formation of 2-Amino-2-phenylacetonitrile via Strecker Synthesis

This guide provides a comprehensive examination of the Strecker synthesis, with a specific focus on the mechanistic formation of 2-amino-2-phenylacetonitrile, a key intermediate in the synthesis of amino acids and various nitrogen-containing heterocyclic compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Enduring Relevance of the Strecker Synthesis

First described by Adolph Strecker in 1850, the Strecker synthesis is a powerful and versatile method for the preparation of α-amino acids from aldehydes or ketones.[3][4][5] The core of this reaction involves a three-component condensation of an aldehyde (in this case, benzaldehyde), ammonia, and a cyanide source to yield an α-aminonitrile.[3][6] This intermediate, this compound, can then be hydrolyzed to produce the corresponding α-amino acid, phenylalanine.[7] The simplicity of the starting materials and the efficiency of the reaction have cemented its importance in both academic research and industrial applications, including the commercial production of amino acids like methionine.[3]

The formation of this compound from benzaldehyde serves as a classic example of the Strecker synthesis, illustrating the fundamental principles of imine formation and nucleophilic cyanide addition.[8][9] Understanding the nuances of this mechanism is critical for optimizing reaction conditions, controlling stereochemistry in asymmetric variants, and extending the methodology to the synthesis of a diverse array of amino acid derivatives.[3][4]

The Core Mechanism: A Stepwise Elucidation

The formation of this compound from benzaldehyde, ammonia, and a cyanide source proceeds through a well-established two-part mechanism. The first stage is the formation of the α-aminonitrile, and the second, which will not be the focus of this guide, is the hydrolysis of the nitrile to a carboxylic acid.[8][9]

Part 1: Formation of the Phenyliminium Ion Intermediate

The initial and rate-determining phase of the Strecker synthesis is the formation of an imine, or more accurately, a protonated imine (iminium ion), from the reaction between benzaldehyde and ammonia.[3][8] This transformation is crucial as it activates the carbonyl carbon for the subsequent nucleophilic attack.

Step 1: Protonation of the Carbonyl Oxygen The reaction is typically carried out in the presence of a mild acid, often ammonium chloride (NH₄Cl), which serves a dual purpose: it acts as a proton source and provides ammonia (NH₃) in equilibrium.[8] The process begins with the protonation of the carbonyl oxygen of benzaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][8]

Step 2: Nucleophilic Attack by Ammonia Ammonia, a competent nucleophile, attacks the activated carbonyl carbon.[3][8] This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer and Dehydration A series of proton transfers occurs, leading to the formation of a good leaving group, water (H₂O).[4][8] The elimination of a water molecule from the tetrahedral intermediate generates a resonance-stabilized phenyliminium ion.[3][8][10] The formation of this iminium ion is a critical step, as the iminium carbon is highly electrophilic and primed for the next stage of the reaction.[9]

Part 2: Nucleophilic Addition of Cyanide

The second part of the mechanism involves the nucleophilic addition of a cyanide ion to the electrophilic carbon of the phenyliminium ion.[3][8]

Step 4: Cyanide Attack A cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN), provides the cyanide ion (CN⁻).[9][11] This potent nucleophile readily attacks the iminium carbon, leading to the formation of a new carbon-carbon bond and yielding the final product of this stage: this compound.[3][8][10]

The overall reaction to form the aminonitrile is a condensation reaction.[3] The classical Strecker synthesis produces a racemic mixture of the α-amino acid, but modern asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.[3]

Mechanistic Visualization

The following diagram illustrates the step-by-step formation of this compound.

Caption: Strecker synthesis mechanism for this compound.

Experimental Protocol: Synthesis of this compound

This section provides a representative experimental procedure for the synthesis of this compound. Safety Precaution: This reaction involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzaldehyde | 106.12 | 10.6 g (10.0 mL) | 0.1 |

| Sodium Cyanide | 49.01 | 5.4 g | 0.11 |

| Ammonium Chloride | 53.49 | 5.9 g | 0.11 |

| Methanol | 32.04 | 50 mL | - |

| Water | 18.02 | 20 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide and ammonium chloride in water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add methanol to the solution.

-

Slowly add benzaldehyde to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography. A literature example of purification involves an acid-base extraction, yielding the final product.[12]

Causality and Field-Proven Insights

-

Role of pH: The pH of the reaction medium is critical. An acidic environment is necessary to protonate the aldehyde, but a highly acidic solution will protonate the ammonia, rendering it non-nucleophilic.[8][13] Conversely, a basic medium will prevent the initial protonation of the carbonyl group. The use of ammonium chloride provides a buffered system that maintains a suitable pH for both imine formation and cyanide addition.[8]

-

Cyanide Source: While hydrogen cyanide (HCN) can be used, its high toxicity and volatility make cyanide salts like NaCN or KCN preferable.[9] These salts generate HCN in situ in the weakly acidic medium provided by NH₄Cl.[13]

-

Solvent Choice: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol or water are commonly used to dissolve the inorganic salts.

-

Aldehyde Reactivity: Benzaldehyde and its derivatives generally perform well in Strecker reactions.[14] The aromatic ring stabilizes the iminium intermediate through resonance.

Conclusion

The Strecker synthesis remains a cornerstone of organic chemistry for the preparation of α-aminonitriles and, subsequently, α-amino acids. The formation of this compound from benzaldehyde exemplifies the key mechanistic steps of imine formation and nucleophilic cyanide addition. A thorough understanding of this mechanism, coupled with careful control of reaction parameters, enables the efficient synthesis of this valuable chemical intermediate. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to apply and adapt the Strecker synthesis for their specific synthetic goals.

References

-

Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

-

Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved from [Link]

-

Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Strecker Synthesis: Mechanism & Applications. (2023, October 21). StudySmarter. Retrieved from [Link]

-

α-Amino acids can be prepared by treating an aldehyde with ammonia... Study Prep in Pearson+. Retrieved from [Link]

-

Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde... ResearchGate. Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

-

Strecker Synthesis. (2021, February 27). YouTube. Retrieved from [Link]

-

Strecker Synthesis. NROChemistry. Retrieved from [Link]

-